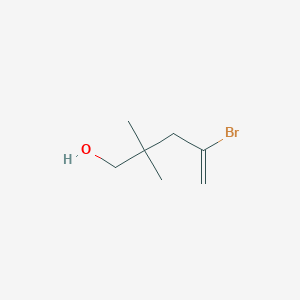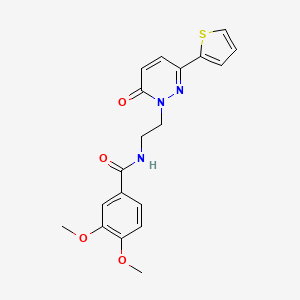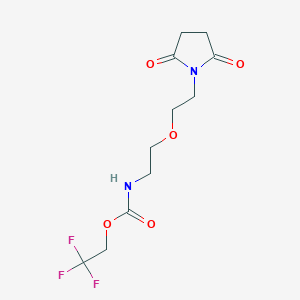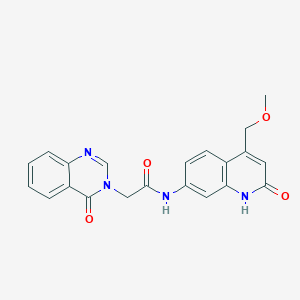![molecular formula C12H15N3O2S B2559491 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide CAS No. 1797903-16-2](/img/structure/B2559491.png)
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide” is a small molecule . It belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a type of heterocyclic compound . The chemical formula of this compound is C9H11N3O2S . The average weight is 225.268 and the monoisotopic weight is 225.057197301 .Aplicaciones Científicas De Investigación
Pharmacology and Drug Development
This compound is listed in the DrugBank database as an experimental small molecule with the accession number DB08776 . It is associated with the target serine/threonine-protein kinase Chk1 in humans, which is crucial for cell cycle control and DNA damage response. Although specific pharmacological indications, pharmacodynamics, and pharmacokinetics are not detailed, its interaction with human proteins suggests potential applications in drug development, particularly in designing inhibitors for kinase-related pathways.
Anti-Juvenile Hormone Activity
Related compounds have demonstrated significant in vivo anti-juvenile-hormone (anti-JH) activity . This suggests that derivatives of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide could be explored for their potential to regulate insect growth and development, offering avenues for pest control and insect population management.
Insecticidal Properties
The structural analogs of this compound have shown insecticidal activity against Oncopeltus fasciatus Dallas . This points to the possibility of using this compound or its derivatives as a lead structure for developing new insecticides with specific target action.
Antiviral Research
Compounds with similar structures have been selected for virtual screening in the search for new SARS-CoV-2 Mpro inhibitors . This indicates that N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide could be a candidate for computational studies aimed at discovering novel antiviral agents, especially against emerging viral threats.
Chemical Taxonomy and Classification
The compound falls under the class of organic compounds known as n-acetylarylamines, which are acetamides where one or more amide hydrogens is substituted by an aryl group . This classification can help in the synthesis of related compounds and in understanding their chemical behavior and interactions.
Synthetic Chemistry and Green Synthesis
While not directly related to the compound , there is ongoing research in the one-pot green synthesis of structurally related thiazoloazepin compounds . This suggests that N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide could be synthesized using environmentally friendly methods, contributing to sustainable chemistry practices.
Chemical Informatics
The compound’s detailed chemical information, such as molecular formula, weight, and structural data, is available in chemical databases like ChemSpider . This data is essential for cheminformatics applications, where it can be used for property prediction, similarity searching, and database building for high-throughput screening.
Mecanismo De Acción
Target of Action
The primary target of the compound N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
It is known to interact with its target, the serine/threonine-protein kinase chk1 . This interaction may result in changes to the protein’s activity, potentially influencing cell cycle progression .
Biochemical Pathways
Given its target, it is likely involved in pathways related to cell cycle regulation and DNA damage response . The downstream effects of these pathway alterations would depend on the specific cellular context.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target in the body .
Result of Action
Given its target, it may influence cell cycle progression and the cellular response to DNA damage .
Propiedades
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-3-6-9(16)15-12-14-8-5-4-7-13-11(17)10(8)18-12/h2H,1,3-7H2,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZDEOKBESYHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=NC2=C(S1)C(=O)NCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2559409.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2559411.png)
![5-chloro-N-[(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2559412.png)
![(6-Fluorobenzo[b]thiophen-2-yl)methanol](/img/structure/B2559413.png)
![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)


![N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B2559419.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)
![2-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2559421.png)

![3-amino-7-ethyl-2-[(2-oxo-2-phenylethyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2559429.png)

